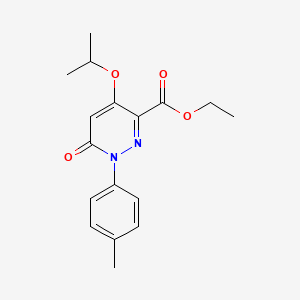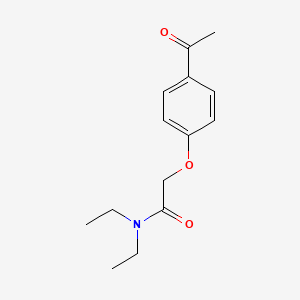![molecular formula C15H14FN3O2 B2597043 (5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379977-48-5](/img/structure/B2597043.png)
(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as AZD7594, is a novel small molecule that has gained significant attention in the field of drug discovery. It belongs to the class of selective glucocorticoid receptor modulators (SGRMs) and has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases.
Mechanism of Action
(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone acts as a selective glucocorticoid receptor modulator, which means it selectively binds to and modulates the activity of the glucocorticoid receptor. The glucocorticoid receptor is a nuclear receptor that regulates the expression of genes involved in immune and inflammatory responses. By modulating the activity of the glucocorticoid receptor, this compound can selectively suppress inflammatory responses without causing the side effects associated with traditional glucocorticoid therapy.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the infiltration of inflammatory cells into tissues and inhibit the activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is its selectivity for the glucocorticoid receptor, which allows for targeted modulation of immune and inflammatory responses. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to traditional glucocorticoids. It also has limited solubility, which can make formulation and dosing challenging.
Future Directions
There are several potential future directions for (5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone research. One area of interest is the development of combination therapies that combine this compound with other anti-inflammatory agents to enhance its efficacy. Another area of interest is the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to optimize its pharmacokinetic properties and improve its potency.
Synthesis Methods
The synthesis of (5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone involves several steps, starting with the reaction of 5-fluoropyridine with 3-bromo-1-chloropropane to yield 5-fluoropyridin-3-yl)-[3-chloropropyl]pyridine. This intermediate is then reacted with 3-pyridylmethanol to give (5-fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)propyl]pyridine. The final step involves the reaction of this intermediate with azetidinone to yield this compound.
Scientific Research Applications
(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and asthma. It has been shown to selectively modulate the glucocorticoid receptor, which plays a crucial role in the regulation of immune and inflammatory responses.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-4-12(5-18-6-13)15(20)19-8-11(9-19)10-21-14-2-1-3-17-7-14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOVHBCRPZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2596962.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2596963.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2596968.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)
